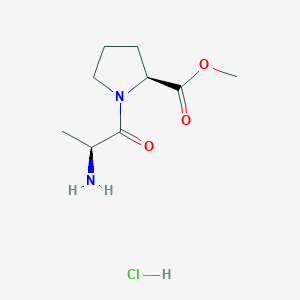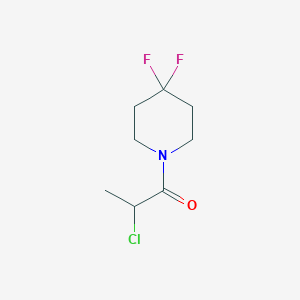
2-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid
Vue d'ensemble
Description
2-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid, also known as FMN, is a fluorinated derivative of nicotinic acid, a naturally occurring compound found in various plant sources. FMN is an important intermediate in the synthesis of many drugs and has been used in a variety of scientific research applications. This article will discuss the synthesis method of FMN, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Synthetic Methodologies and Pharmaceutical Intermediates
A practical synthesis method for a closely related pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, demonstrates the importance of fluorinated nicotinic acids in the preparation of key pharmaceutical compounds. This synthesis involves palladium-catalyzed cyanation/reduction and regioselective chlorination, highlighting the compound's role in drug development processes (Xin Wang et al., 2006).
Molecular Dynamics and Quantum Chemical Studies
The adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces were explored through quantum chemical calculations and molecular dynamics simulations. This research sheds light on the compound's potential in materials science, particularly in preventing corrosion, which is a crucial concern in various industries (S. Kaya et al., 2016).
Heterocyclic Synthesis
Research on the synthesis of new nicotinic acid ester, thieno[2,3-b]pyridine, and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives using pyridine-2(1H)-thione demonstrates the versatility of nicotinic acid derivatives in heterocyclic chemistry. These compounds have potential applications in the development of new pharmaceuticals and agrochemicals (M. Gad-Elkareem et al., 2006).
Industrial Applications and Green Chemistry
A literature review on ecological methods for producing nicotinic acid from commercially available raw materials highlights the importance of green chemistry in the industrial production of this compound. This research emphasizes the need for environmentally friendly production methods that do not burden the environment (Dawid Lisicki et al., 2022).
Insecticidal Activities
The synthesis and evaluation of nicotinic acid derivatives for their insecticidal activities against various pests underline the potential of these compounds in the development of new pesticides. This area of research is crucial for agricultural science, focusing on safer and more effective pest control methods (M. Deshmukh et al., 2012).
Propriétés
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-7-9-3-2-6-15(8-9)11-10(12(16)17)4-1-5-14-11/h1,4-5,9H,2-3,6-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHIXYXPARYGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)




